1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole
Description
1-((4-Methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a heterocyclic compound characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) functionalized with a sulfonyl group at the 1-position and a methylthio group at the 2-position. The sulfonyl group is attached to a 4-methoxyphenyl substituent, which introduces electron-donating properties due to the methoxy (-OCH₃) moiety.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-16-9-3-5-10(6-4-9)18(14,15)13-8-7-12-11(13)17-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXPVSCZQUAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or other nitrogen-containing compounds under mild reaction conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the imidazole ring reacts with a methoxyphenyl halide in the presence of a suitable base.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added through nucleophilic substitution reactions, where a methylthiol reacts with the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of imidazole, particularly those similar to 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, exhibit various biological activities:
- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against a range of pathogens.
- Anti-inflammatory Effects : Certain modifications in the imidazole structure can enhance anti-inflammatory properties.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.
A study highlighted the synthesis of imidazole derivatives that showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
Biocatalysis
The compound has been explored in biocatalytic processes, particularly for its asymmetric oxidation to produce enantiopure forms. The following aspects are noteworthy:
- Deep Eutectic Solvents (DESs) : These environmentally friendly solvents were used as reaction media for the asymmetric oxidation of the compound.
- Biocatalysts : Enzymatic reactions utilizing cells as biocatalysts were investigated, demonstrating the compound's versatility in synthetic applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)thiazole | Contains a thiazole ring instead of imidazole | Antimicrobial |
| 4-Methylsulfonyl-1H-imidazole | Similar imidazole structure with different substituents | Cytotoxic |
| 1-Arylsulfonylhydrazine | Contains sulfonamide functionality | Anticancer |
Case Study 1: Anticancer Activity
A series of studies have focused on the anticancer properties of imidazole derivatives. One notable study synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain modifications in the imidazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Antimicrobial Evaluation
Another research project evaluated the antimicrobial activity of compounds structurally similar to this compound. The study found that specific substitutions led to increased effectiveness against both gram-positive and gram-negative bacteria, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4,5-dihydroimidazole derivatives functionalized with sulfonyl and thio groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected 4,5-Dihydroimidazole Derivatives
Key Observations
Halogenated derivatives (e.g., 3,4-dichloro or 4-fluoro substituents in and ) exhibit higher lipophilicity, which may improve membrane permeability in biological systems .
Biological Activity :
- Copper (II) complexes of 2-(methylthio)-4,5-dihydroimidazole derivatives (e.g., ) demonstrated antimicrobial activity, suggesting that the parent ligand structure (similar to the target compound) could serve as a scaffold for metal-based therapeutics .
- Fluorinated analogs () may leverage the "fluorine effect" for enhanced metabolic stability and target binding .
Synthetic Accessibility :
- Sulfonyl derivatives are typically synthesized via reactions with aryl sulfonyl chlorides (e.g., ), whereas thio groups are introduced using alkylating agents like iodomethane () or thiol-disulfide exchange reactions .
Structural Diversity and Applications: Non-sulfonyl analogs (e.g., biphenyl derivatives in ) prioritize π-conjugation for optical applications, whereas sulfonyl/thio-functionalized compounds are geared toward bioactive molecule design .
Research Findings and Implications
- Antimicrobial Potential: The structural similarity to copper (II)-complexed imidazole derivatives () implies that this compound could be explored for antimicrobial activity, particularly against Gram-positive bacteria and fungi .
- SAR Insights : Electron-donating groups (e.g., -OCH₃) may modulate electronic properties of the imidazole ring, affecting redox behavior or interactions with biological targets .
- Synthetic Challenges : The presence of both sulfonyl and thio groups necessitates careful optimization to avoid oxidation of the thioether to sulfone during synthesis .
Biological Activity
1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal research. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenyl glyoxal with various reagents under controlled conditions. The structure features a sulfonyl group and a methylthio substituent, which are critical for its biological activity. The molecular formula is and it has been characterized using techniques such as NMR and mass spectrometry.
Anti-inflammatory Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit promising anti-inflammatory properties. In vivo tests have shown that these compounds can reduce inflammation effectively while minimizing gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition (%) | GI Irritation |
|---|---|---|---|
| This compound | 50 | 75% | Low |
| Reference NSAID | 50 | 85% | High |
Antifungal Activity
In vitro studies have demonstrated that this compound exhibits antifungal activity against various strains, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µg/mL for certain fungal species . This suggests that the compound could be a viable candidate for antifungal therapies.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 12.5 | High |
| Aspergillus niger | 25 | Moderate |
| Cryptococcus neoformans | 50 | Low |
The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and inhibit fungal growth. The imidazole ring plays a crucial role in interacting with biological targets, including enzymes involved in inflammatory responses and fungal cell wall synthesis.
Case Studies
A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, correlating with observed decreases in tissue swelling and pain .
Another study focused on its antifungal properties, where the compound was tested against clinical isolates of Candida species. The results highlighted its efficacy in disrupting fungal cell membrane integrity, leading to cell lysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, and how can purity be ensured?
- Methodology : The compound is synthesized via multi-step reactions, typically involving sulfonylation of imidazole precursors. For example, the 4-methoxyphenylsulfonyl group is introduced using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN in dry THF at 0–5°C). The methylthio group is added via nucleophilic substitution using methyl disulfide or methylthiolate .
- Purity Control : Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization. Structural confirmation requires H/C NMR (to verify sulfonyl and thioether moieties) and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Key Techniques :
- NMR : The sulfonyl group (SO) deshields adjacent protons, appearing as a singlet near δ 7.6–7.8 ppm for the 4-methoxyphenyl ring. The methylthio group (S–CH) shows a distinct triplet in H NMR (δ 2.1–2.3 ppm) and a carbon signal near δ 15–18 ppm in C NMR .
- IR : Strong absorption bands at 1150–1250 cm (asymmetric S=O stretching) and 650–750 cm (C–S stretching) confirm sulfonyl and thioether functionalities .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of imidazole derivatives?
- Root Causes : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or impurities in synthesized batches. For example, residual solvents like DMSO can artificially enhance cell permeability .
- Mitigation :
- Standardized Assays : Use established cell lines (e.g., HEK293 for receptor studies) with solvent controls.
- Batch Consistency : Implement HPLC-UV (≥95% purity threshold) and LC-MS to detect trace impurities .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Approach :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate sulfonyl electrophilicity. Similarly, substituting the methylthio group with bulkier thioethers (e.g., ethylthio) may enhance target selectivity .
- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition kinetics for COX-2 or 5-LOX) followed by in vivo models (e.g., murine inflammation assays) .
Q. What crystallographic insights exist for related imidazole derivatives, and how do they inform drug design?
- Key Findings : X-ray crystallography of analogous compounds (e.g., 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole) reveals planar imidazole rings with dihedral angles <10° between the sulfonyl and aryl groups, suggesting conformational rigidity favorable for target binding .
- Design Implications : Introduce steric hindrance (e.g., ortho-substituents on the phenyl ring) to stabilize bioactive conformations .
Methodological Challenges and Solutions
Q. How can solvent effects influence the compound’s reactivity in synthetic pathways?
- Case Study : Polar aprotic solvents (e.g., DMF, DMSO) accelerate sulfonylation but may promote side reactions (e.g., sulfone overformation). Non-polar solvents (toluene) favor slower, controlled reactions.
- Optimization : Use mixed solvents (e.g., THF/DCM) to balance reactivity and selectivity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .
Q. What computational tools predict the compound’s metabolic stability?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
